molecular formula C21H19N3O4 B11488082 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11488082
M. Wt: 377.4 g/mol
InChI Key: UEAIDBBYCYNJJL-UHFFFAOYSA-N
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Description

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2-METHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazolo[3,4-b]pyridin-6-one core, which is fused with a benzodioxole and a methoxyphenyl group, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2-METHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzodioxole moiety: This can be achieved by reacting catechol with methylene chloride in the presence of a base.

    Synthesis of the pyrazolo[3,4-b]pyridin-6-one core: This involves cyclization reactions starting from appropriate pyridine derivatives.

    Coupling reactions: The benzodioxole and methoxyphenyl groups are introduced through coupling reactions, often facilitated by palladium-catalyzed cross-coupling methods.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2-METHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its properties.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2-METHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Medicine: It has potential as a lead compound in drug discovery, particularly for its anticancer and antimicrobial properties.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2-METHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds to 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2-METHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE include:

    1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: A simpler benzodioxole derivative.

    3-(1,3-Benzodioxol-5-yl)-2-(2-methoxyphenyl)acrylonitrile: A compound with similar functional groups but different core structure.

    Methyl 1,3-benzodioxol-5-yl(hydroxy)acetate: Another benzodioxole derivative with different substituents.

The uniqueness of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2-METHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C21H19N3O4/c1-26-17-5-3-2-4-14(17)15-9-20(25)23-21-16(15)10-22-24(21)11-13-6-7-18-19(8-13)28-12-27-18/h2-8,10,15H,9,11-12H2,1H3,(H,23,25)

InChI Key

UEAIDBBYCYNJJL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CC(=O)NC3=C2C=NN3CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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